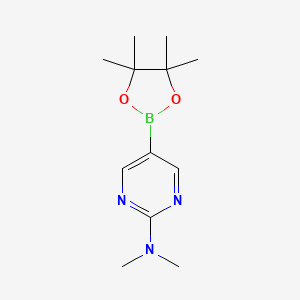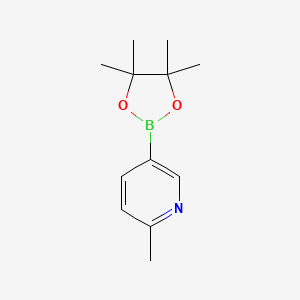
2-Isopropyl-4-trifluorométhylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-trifluoromethylthiazole is a heterocyclic organic compound characterized by a thiazole ring and a trifluoromethyl group. It is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical, agrochemical, and fragrance industries.
Applications De Recherche Scientifique
2-Isopropyl-4-trifluoromethylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the production of agrochemicals and fragrances due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-trifluoromethylthiazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with appropriate alkynes. This reaction is highly regioselective and can be optimized for both aryl- and alkyl-substituted alkynes . The reaction conditions often require controlling the rate of formation of the trifluoromethyl nitrile oxide to ensure the preferential formation of the desired thiazole product.
Industrial Production Methods
Industrial production of 2-Isopropyl-4-trifluoromethylthiazole involves similar synthetic routes but on a larger scale. The process requires specialized equipment and safety protocols due to the use of fluorine-containing reagents and the need for precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4-trifluoromethylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-trifluoromethylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group contribute to its ability to modulate enzyme activity and receptor binding. The compound can inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-4-methylthiazole: Similar structure but lacks the trifluoromethyl group.
4-Trifluoromethylthiazole: Similar structure but lacks the isopropyl group.
2-Isopropylthiazole: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Isopropyl-4-trifluoromethylthiazole is unique due to the presence of both the isopropyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds .
Propriétés
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c1-4(2)6-11-5(3-12-6)7(8,9)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLMUSHZOWBWAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586026 |
Source


|
| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-24-1 |
Source


|
| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)
![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)


